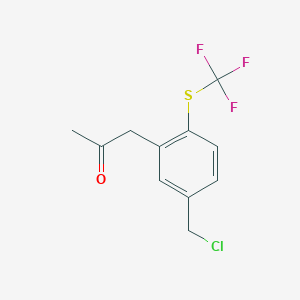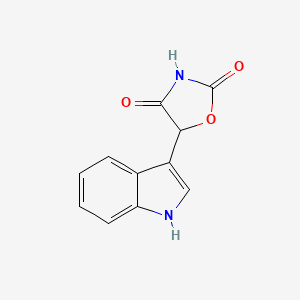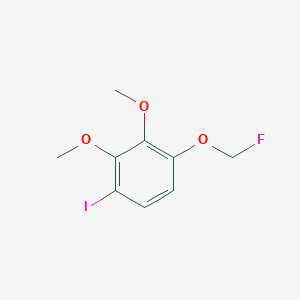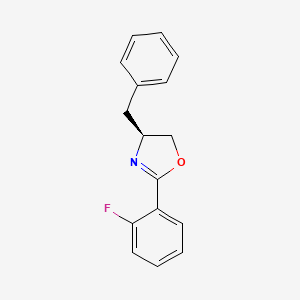
(4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a fluorophenyl ketone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and other derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl group makes it particularly useful in fluorescence-based assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may also modulate specific signaling pathways, resulting in therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S)-4-Benzyl-2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazole
- (4S)-4-Benzyl-2-(2-chlorophenyl)-4,5-dihydro-1,3-oxazole
- (4S)-4-Benzyl-2-(2-bromophenyl)-4,5-dihydro-1,3-oxazole
Uniqueness
Compared to similar compounds, (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole exhibits unique properties due to the presence of the fluorophenyl group. This group can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C16H14FNO |
|---|---|
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
(4S)-4-benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H14FNO/c17-15-9-5-4-8-14(15)16-18-13(11-19-16)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2/t13-/m0/s1 |
InChI-Schlüssel |
DLOMMWMYZPIYHQ-ZDUSSCGKSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2F)CC3=CC=CC=C3 |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=CC=C2F)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)
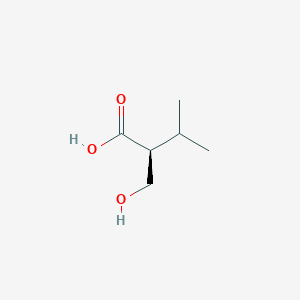
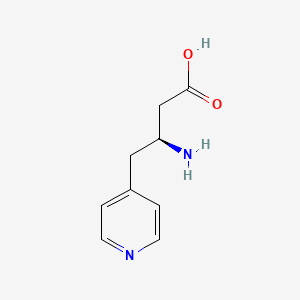
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)


![4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B14039225.png)

